![molecular formula C10H18N4O B13524389 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide](/img/structure/B13524389.png)
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide
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Overview
Description
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide is a chemical compound that belongs to the class of pyrazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide typically involves the reaction of 2-(1H-pyrazol-1-yl)pyridine with internal alkynes under Rh(III)-catalyzed and solvent-controlled conditions. This method provides a straightforward way for the divergent synthesis of either C–H alkenylation products or indazole products in moderate to good yields .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.
Chemical Reactions Analysis
Types of Reactions
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized pyrazole derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds.
Scientific Research Applications
2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including antileishmanial and antimalarial activities.
Biology: It is used in biological studies to understand its effects on various biological pathways and targets.
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to its observed pharmacological effects. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(Ethylamino)-2-methyl-4-(1h-pyrazol-1-yl)butanamide include other pyrazole derivatives such as:
Biological Activity
2-(Ethylamino)-2-methyl-4-(1H-pyrazol-1-yl)butanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms, and relevant research findings.
Property | Value |
---|---|
Molecular Formula | C10H18N4O |
Molecular Weight | 210.28 g/mol |
IUPAC Name | 2-(ethylamino)-4-(1H-pyrazol-1-yl)butanamide |
InChI Key | PNQGGSIOJPBQGS-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound may modulate the activity of these targets, influencing downstream signaling pathways which can lead to diverse biological effects.
Enzyme Inhibition
Research indicates that this compound exhibits inhibitory effects on certain enzymes. For instance, it has been studied for its potential to inhibit protein phosphatases, which are critical in regulating various cellular processes. This inhibition can affect cell signaling and metabolism, potentially leading to therapeutic applications in diseases where these pathways are dysregulated.
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound on various cell lines. For example, one study reported an IC50 value of approximately 368.2 mg/L against rat brain striatum primary neurons, indicating moderate toxicity at higher concentrations . Further investigations are necessary to evaluate the long-term effects and safety profile of this compound.
Case Study 1: Anti-inflammatory Properties
A study explored the anti-inflammatory potential of this compound in a murine model of inflammation. The results suggested that the compound significantly reduced markers of inflammation, demonstrating its potential as an anti-inflammatory agent.
Case Study 2: Analgesic Effects
Another investigation focused on the analgesic properties of this compound. In animal models, it was observed that administration led to a notable decrease in pain response, suggesting efficacy in pain management applications.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
Compound | Biological Activity |
---|---|
Ethyl 2-(ethylamino)-3-(5-methyl-1H-pyrazol-1-yl)propanoate | Moderate enzyme inhibition |
2-(Ethylamino)-2-methyl-3-(5-methyl-1H-pyrazol-1-yl)propanoic acid | Anti-inflammatory effects |
1H-Pyrazole-1-propanoic acid | Limited cytotoxicity; mainly used in agricultural applications |
Properties
Molecular Formula |
C10H18N4O |
---|---|
Molecular Weight |
210.28 g/mol |
IUPAC Name |
2-(ethylamino)-2-methyl-4-pyrazol-1-ylbutanamide |
InChI |
InChI=1S/C10H18N4O/c1-3-12-10(2,9(11)15)5-8-14-7-4-6-13-14/h4,6-7,12H,3,5,8H2,1-2H3,(H2,11,15) |
InChI Key |
DNELAUMXAARUID-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(C)(CCN1C=CC=N1)C(=O)N |
Origin of Product |
United States |
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